Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate
Description
This compound features a benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxybenzene derivative), a 4-(4-fluorophenyl)piperazine group, and an ethyl oxoacetate ester. The fluorophenyl-piperazine moiety may enhance binding to hydrophobic pockets in enzyme active sites, while the oxoacetate ester contributes to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-3-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJJEAZXYVAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains:
- A benzo[d][1,3]dioxole moiety, which is known for its biological activity.
- A piperazine ring that enhances its pharmacokinetic properties.
- An ethyl group linked to an amino and oxoacetate functional group, contributing to its reactivity and potential therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting cancer cell proliferation. The compound's structural analogues have demonstrated varying efficacy against different cancer cell lines, with some exhibiting IC50 values as low as 7.4 μM in specific assays .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Apoptosis induction |
| Compound B | U87 | 45.2 ± 13.0 | PI3K inhibition |
| Ethyl derivative | Various | TBD | TBD |
The proposed mechanisms for the anticancer effects include:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which can lead to increased apoptosis in cancer cells .
- Targeting Signaling Pathways : The presence of the piperazine ring may allow for interaction with key signaling pathways involved in cell survival and proliferation.
Pharmacokinetics
The compound's bioavailability is enhanced due to its piperazine component, which facilitates better absorption and distribution in biological systems. Studies suggest that modifications to the piperazine structure can lead to improved pharmacokinetic profiles, making it a candidate for further development in drug formulation .
Case Studies
Several studies have explored the biological activity of ethyl derivatives containing the benzo[d][1,3]dioxole moiety:
- Study on Piperazine Derivatives : A study found that piperazine-substituted compounds exhibited enhanced activity against malaria parasites, suggesting a broader application in infectious diseases .
- Antioxidant Properties : Compounds similar to this compound have demonstrated significant antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .
Comparison with Similar Compounds
Structural Analogs with Benzo[d][1,3]dioxol and Piperazine Moieties
Key Observations
Bioactivity Against Mtb: Compound 5g exhibits potent anti-tubercular activity (MIC: 0.112 μM against Mtb-H37Rv), attributed to its benzoimidazole and fluorophenyl-piperazine groups, which likely enhance DNA interaction and target binding . L2 and L3 () are predicted EthR inhibitors but lack reported MIC values, highlighting the need for experimental validation .
Impact of Fluorination: The difluorinated benzo[d][1,3]dioxol in L2 may improve metabolic stability compared to the non-fluorinated variant in the target compound . Compound CAS 318288-62-9 () uses a 2,4-difluorobenzoyl group, which could enhance lipophilicity and target affinity relative to the monofluorophenyl group in the target compound.
Synthetic Feasibility :
- The target compound’s synthesis likely involves multi-step coupling of the benzo[d][1,3]dioxol-5-yl, piperazine, and oxoacetate units. In contrast, 2h () was synthesized via reflux with a 46% yield, suggesting room for optimizing the target compound’s synthetic route .
Role of Ester Groups :
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction efficiency be improved?
Answer:
Synthesis typically involves multi-step reactions. For example, coupling benzo[d][1,3]dioxol-5-yl derivatives with fluorophenyl-piperazine intermediates via nucleophilic substitution or condensation. Ethyl oxalyl monochloride is often used to introduce the oxoacetate moiety . To improve yield (e.g., from 48% to higher), optimize:
- Temperature control : Reflux conditions (e.g., 12 h at 70–80°C) enhance intermediate stability .
- Catalyst selection : Potassium carbonate or triethylamine as bases improve coupling efficiency .
- Purification : Silica gel chromatography with EtOAc/petroleum ether gradients resolves byproducts .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms piperazine/benzodioxole spatial arrangement (e.g., C–H bond lengths: 0.93–0.96 Å) .
- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., ethyl ester protons at δ 1.2–1.4 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns .
Advanced: How can computational methods predict bioactivity and guide experimental design?
Answer:
- Molecular docking : Simulate interactions with targets like serotonin receptors (5-HT) or kinases. For analogs, docking scores < −8 kcal/mol suggest strong binding .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity trends .
- MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize synthesis .
Advanced: What strategies resolve contradictions in reported biological activities of structural analogs?
Answer:
- Dose-response profiling : Compare EC50 values across assays (e.g., anti-cancer IC50: 2–50 µM variability in benzodioxole-piperazine analogs) .
- Off-target screening : Use kinase panels or GPCR arrays to identify non-specific binding .
- Metabolic stability assays : Liver microsome studies (e.g., rat/human) clarify if discrepancies arise from rapid degradation .
Advanced: How are reaction conditions optimized for scalability without compromising yield?
Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify robust conditions. For example, a 2:1 THF/H2O solvent system minimizes side reactions .
- Flow chemistry : Continuous synthesis reduces batch variability (e.g., 80% yield at 0.5 mL/min flow rate) .
- In-line analytics : Real-time FTIR monitors intermediate formation to adjust residence times .
Advanced: What mechanistic insights explain the compound’s potential enzyme inhibition?
Answer:
- Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots. Piperazine analogs show non-competitive inhibition of CYP450 isoforms (Ki ~ 15 µM) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH = −10 kcal/mol, ΔS = +5 cal/mol·K) for entropy-driven interactions .
- Mutagenesis studies : Replace active-site residues (e.g., Tyr326 in 5-HT2A) to validate hydrogen bonding with the oxoacetate group .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH stability tests : Incubate in buffers (pH 2–9) for 24 h. LC-MS tracks degradation (e.g., <10% decomposition at pH 7.4) .
- Light/heat stress : Accelerated stability studies (40°C/75% RH for 4 weeks) confirm shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
